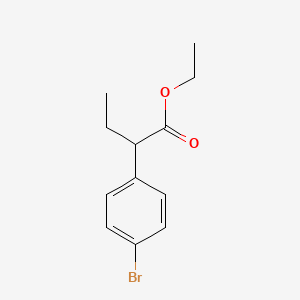

Ethyl 2-(4-bromophenyl)butanoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(4-bromophenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-3-11(12(14)15-4-2)9-5-7-10(13)8-6-9/h5-8,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXAGVUSSBZVJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl Bromides in Modern Organic Synthesis

Aryl bromides are a class of organic compounds that play a crucial role in modern organic synthesis. Their significance primarily stems from their utility in a wide array of cross-coupling reactions. These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are fundamental to the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.gov

One of the most prominent applications of aryl bromides is in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. rsc.orgacs.org In these transformations, the carbon-bromine bond of the aryl bromide is selectively activated by a palladium catalyst, enabling the formation of a new bond with a suitable coupling partner. wikipedia.org The reactivity of aryl bromides is often intermediate between that of the more reactive aryl iodides and the less reactive aryl chlorides, providing a good balance of stability and reactivity for many synthetic applications. nih.gov This allows for selective reactions where, for instance, an aryl bromide can be coupled while an aryl triflate remains intact, or vice versa, depending on the catalytic system employed. rsc.org

Furthermore, aryl bromides serve as precursors for the generation of other important reactive intermediates, such as Grignard reagents and organolithium compounds. These organometallic reagents are highly versatile and can participate in a wide range of chemical transformations to form new bonds.

Role of Butanoate Esters in Synthetic Chemistry and Chemical Biology

Butanoate esters, also known as butyrate (B1204436) esters, are valuable compounds in both synthetic chemistry and chemical biology. In synthetic chemistry, they often serve as building blocks or intermediates in the synthesis of more complex molecules. nih.gov The ester functional group can be readily transformed into other functional groups, such as carboxylic acids, alcohols, or amides, through reactions like hydrolysis, reduction, or amidation.

In the realm of chemical biology and drug design, the butanoate ester moiety is sometimes incorporated into molecules to modify their physicochemical properties. numberanalytics.com For instance, esterification is a common strategy to create prodrugs. numberanalytics.comacs.org A prodrug is an inactive or less active form of a drug that is metabolized in the body to release the active pharmaceutical ingredient. This approach can be used to improve a drug's solubility, stability, and bioavailability. numberanalytics.com Butyrate itself has been studied for its effects on cellular processes, including the inhibition of histone deacetylase (HDAC), which can influence gene expression. acs.org

The pleasant, fruity aroma of many butanoate esters, such as ethyl butanoate which is reminiscent of pineapple, also leads to their use as flavoring and fragrance agents in the food, cosmetic, and pharmaceutical industries. wikipedia.orgresearchgate.net

Overview of Current Academic Research Trajectories for Ethyl 2 4 Bromophenyl Butanoate

Classical Esterification Approaches

The formation of this compound can be achieved through classical esterification, a fundamental reaction in organic chemistry. This typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Acid-Catalyzed Esterification of 2-(4-Bromophenyl)butanoic Acid with Ethanol (B145695)

The general equation for this reaction is:

CH₃CH₂CH(C₆H₄Br)COOH + CH₃CH₂OH ⇌ CH₃CH₂CH(C₆H₄Br)COOCH₂CH₃ + H₂O

Optimization of Reaction Conditions and Catalyst Selection in Esterification

To achieve high yields in Fischer esterification, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants, usually the less expensive alcohol (ethanol in this case), or by removing the water produced during the reaction. quora.com

Several factors can be optimized to improve the efficiency of the esterification process. The choice of acid catalyst is crucial; common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. The reaction temperature is also a key parameter, with heating generally required to achieve a reasonable reaction rate. The optimal temperature is often near the boiling point of the alcohol.

| Parameter | Condition | Rationale |

| Reactants | 2-(4-Bromophenyl)butanoic Acid, Ethanol | Carboxylic acid and alcohol are the starting materials for esterification. |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid | A strong acid is required to protonate the carboxylic acid and activate it for nucleophilic attack. |

| Reaction Temperature | Elevated, often near the boiling point of ethanol | To increase the reaction rate and facilitate the removal of water. |

| Equilibrium Shift | Use of excess ethanol or removal of water | To drive the reversible reaction towards the formation of the ester product. |

Metal-Catalyzed Coupling and Alkylation Reactions

Modern synthetic organic chemistry offers powerful alternatives to classical methods, often providing higher yields and greater functional group tolerance. Metal-catalyzed reactions have emerged as a key strategy for the formation of carbon-carbon bonds.

Nickel-Catalyzed Reductive Alkylation Strategies for Aryl Bromides

A general and highly functional-group-tolerant method for the synthesis of alkylated arenes involves the nickel-catalyzed reductive coupling of two electrophilic carbon sources. nih.govacs.org This strategy can be applied to the synthesis of this compound by coupling an aryl bromide with an alkyl bromide. The reaction is typically carried out using a nickel(II) iodide (NiI₂) catalyst, a bipyridine-based ligand, and a zinc metal reductant. nih.govorganic-chemistry.org

These reactions are notable for their operational simplicity, as they can often be assembled on the benchtop without special precautions to exclude air or moisture. nih.govresearchgate.netresearchgate.net The rate of the reaction shows a positive dependence on the concentration of the alkyl bromide and the catalyst, but an inverse dependence on the concentration of the aryl halide. acs.orgresearchgate.net

| Component | Example | Role |

| Aryl Halide | 1-Bromo-4-(bromomethyl)benzene | Source of the aryl group. |

| Alkyl Halide | Ethyl 2-bromobutanoate | Source of the alkyl ester group. |

| Catalyst | Nickel(II) Iodide (NiI₂) | Facilitates the reductive coupling. |

| Ligand | 4,4′-Dimethoxy-2,2′-bipyridine | Modulates the reactivity and stability of the nickel catalyst. |

| Reductant | Zinc dust | Provides the electrons for the reductive process. |

| Solvent | N,N'-Dimethylpropyleneurea (DMPU) | Provides a suitable reaction medium. |

Palladium/Rhodium-Catalyzed Cross-Coupling Methodologies

Cross-coupling reactions catalyzed by palladium and rhodium are powerful tools for constructing C-C bonds and have been successfully applied to the synthesis of related butanoate structures.

A notable example is the enantioselective Michael addition of (4-bromophenyl)boronic acid to ethyl but-2-enoate (also known as ethyl crotonate), which produces a chiral precursor to the target molecule. orgsyn.org This reaction is catalyzed by a rhodium complex in the presence of a chiral phosphine (B1218219) ligand, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). orgsyn.org

The reaction proceeds by the addition of the aryl group from the boronic acid to the β-carbon of the α,β-unsaturated ester. orgsyn.org This methodology allows for the synthesis of enantiomerically enriched products, which is a significant advantage over many classical methods. The reaction is typically carried out in a mixed solvent system, such as dioxane and water, with a base like triethylamine. orgsyn.org

| Component | Example | Role |

| Aryl Source | (4-Bromophenyl)boronic Acid | Provides the 4-bromophenyl group. |

| Michael Acceptor | Ethyl but-2-enoate | The electrophilic partner in the conjugate addition. |

| Catalyst Precursor | Bis(norbornadiene)rhodium(I) tetrafluoroborate | Source of the active rhodium catalyst. |

| Chiral Ligand | (R)-BINAP | Induces enantioselectivity in the C-C bond formation. |

| Base | Triethylamine | Activates the boronic acid. |

| Solvent | 1,4-Dioxane / Water | Provides the reaction medium. |

Advanced Synthetic Routes from Specialized Precursors

Modern organic synthesis often employs advanced strategies to construct complex molecules from specialized starting materials. These routes can offer improved efficiency, selectivity, and access to unique chemical structures.

One advanced route to this compound involves the use of Ethyl 2-(4-bromophenyl)-2-oxoacetate as a precursor. This α-keto ester provides a reactive handle for the introduction of the ethyl group at the α-position.

Table 2: Properties of Ethyl 2-(4-bromophenyl)-2-oxoacetate

| Property | Value |

|---|---|

| IUPAC Name | ethyl 2-(4-bromophenyl)-2-oxoacetate nih.gov |

| CAS Number | 20201-26-7 nih.govsigmaaldrich.com |

| Molecular Formula | C₁₀H₉BrO₃ nih.govsigmaaldrich.com |

| Molecular Weight | 257.08 g/mol nih.gov |

| Physical Form | Yellow Liquid sigmaaldrich.com |

A significant challenge in organic synthesis is the construction of carbon-carbon bonds at the α-position to a carbonyl group. rsc.org Traditional methods often rely on the generation of enolates using strong bases, which can lead to issues with selectivity and functional group compatibility. nih.gov

A modern and efficient alternative is the deoxygenative α-alkylation and α-arylation of 1,2-dicarbonyl compounds. rsc.orgnih.gov This approach generates boron enolates under neutral conditions, avoiding the need for strong bases. rsc.orgnih.gov These boron enolates can then be intercepted by various electrophiles to form new C-C bonds. nih.gov This method is notable for its ability to construct α-branched carboxylic acids and other carbonyl compounds in a tricomponent process, simultaneously forming two new C-C bonds. nih.gov The reaction tolerates a wide range of functional groups and has been successfully applied to both aliphatic and aromatic nitriles. nih.gov

Scalability and Efficiency Considerations in Preparative Organic Chemistry

The transition from a laboratory-scale reaction to a large-scale industrial process presents numerous challenges. Key considerations include the reproducibility of the synthesis, optimization of reaction conditions for high yields, cost-effectiveness, and environmental impact. orgsyn.orgchemanager-online.com

The ability to perform a synthesis on a gram-scale is a crucial step in demonstrating its practical utility. nih.govacs.orgchemrxiv.org This often involves moving from smaller flasks to larger, multi-liter reaction vessels and requires careful control of reaction parameters such as temperature and addition rates. orgsyn.org Reproducibility is paramount, ensuring that the yield and purity of the product remain consistent when the reaction is scaled up. orgsyn.org Detailed experimental procedures and monitoring, for instance by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS), are essential to ensure the reaction proceeds as expected. orgsyn.org The development of robust and reliable gram-scale syntheses is critical for providing sufficient material for further research and development. acs.orgchemrxiv.orgacs.org

Optimizing chemical processes for industrial-scale production is a complex endeavor aimed at maximizing efficiency, productivity, and profitability while minimizing waste and environmental impact. numberanalytics.comfraunhofer.de This involves a multi-faceted approach that considers various aspects of the production process. appliedcatalysts.com

One of the primary goals is to enhance productivity by maximizing product yield and ensuring consistent quality. appliedcatalysts.com This can be achieved through the use of catalysts, accelerants, and stabilizers that fine-tune reactions and expedite processes. appliedcatalysts.com Cost efficiency is another critical factor, and process optimization can lead to significant savings by reducing energy consumption, raw material usage, and waste disposal costs. chemanager-online.comappliedcatalysts.com

Purification and Isolation Techniques for High-Purity this compound

The isolation and purification of this compound from reaction mixtures are critical steps to achieving the high degree of purity required for its subsequent applications. The selection of purification techniques is contingent upon the synthetic route employed and the nature of the impurities present. Standard laboratory and industrial procedures include a combination of extraction, washing, and chromatographic methods.

Following synthesis, the initial work-up typically involves separating the crude product from the reaction medium. This is often achieved by quenching the reaction mixture and proceeding with a liquid-liquid extraction. For instance, after synthesis, the crude material can be diluted with a solvent like diethyl ether and transferred to a separatory funnel. orgsyn.org This is followed by a series of washes with aqueous solutions to remove inorganic salts, residual acids or bases, and other water-soluble impurities. The organic layer containing the desired ester is then dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure, commonly with a rotary evaporator. orgsyn.org

For achieving high purity, column chromatography is a frequently employed and effective technique. This method separates compounds based on their differential adsorption to a stationary phase. The choice of stationary phase and eluent system is crucial for successful separation.

Detailed findings from research indicate specific conditions for the purification of related compounds, which are instructive for this compound. Thin-Layer Chromatography (TLC) is used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. orgsyn.orgorgsyn.org

Table 1: Chromatographic Conditions for Analysis and Purification

| Technique | Stationary Phase | Eluent System | Application | Rf Value | Citation |

|---|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica (B1680970) Gel | 10% Ethyl Acetate (B1210297) in Hexanes | Reaction Monitoring | 0.57* | orgsyn.orgorgsyn.org |

| Column Chromatography | Silica Gel | 10% Ethyl Acetate in Hexanes | Post-synthesis Purification | - |

*Note: The reported Rf value is for the closely related compound (S)-ethyl 3-(4-bromophenyl)butanoate, which serves as a reference for chromatographic behavior.

The purification process for a structurally similar compound involved concentrating the crude material, diluting it with diethyl ether, and then proceeding with further purification steps. orgsyn.org This initial extraction and solvent removal are standard preliminary steps before subjecting the compound to high-resolution purification like column chromatography. The use of a 10% ethyl acetate in hexanes eluent system for column chromatography suggests that this compound is a compound of moderate polarity. By carefully collecting the fractions from the column and confirming their purity, typically by TLC and spectroscopic methods, a high-purity sample of the target compound can be isolated.

Reactivity of the Halogen Moiety: Substitution Pathways

The bromine atom attached to the phenyl ring is a key site for chemical modification, primarily through substitution reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the molecule.

Nucleophilic Substitution Reactions at the Bromine Center

The carbon-halogen bond of aryl halides, such as the one present in this compound, is generally less reactive towards nucleophilic attack compared to alkyl halides. libretexts.org However, under specific conditions, nucleophilic aromatic substitution can be induced. The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a tetrahedral intermediate carbanion. libretexts.org

Leaving Group Departure: The aromatic system is restored by the elimination of the bromide ion.

The reactivity of simple aryl halides can be significantly enhanced by the presence of strongly electron-withdrawing groups at the ortho or para positions, or by the use of very strong nucleophiles. libretexts.org

Palladium-catalyzed cross-coupling reactions are a powerful and widely used method for the functionalization of aryl halides. rsc.orgnih.gov These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, proceed through a catalytic cycle that typically involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond.

Transmetalation (for Suzuki, etc.) or Coordination (for Buchwald-Hartwig): The nucleophilic partner (e.g., an organoboron compound or an amine) reacts with the palladium complex.

Reductive Elimination: The new carbon-carbon or carbon-nitrogen bond is formed, and the palladium catalyst is regenerated.

For instance, the cross-coupling of aryl bromides with aryl triflates can be achieved using a multimetallic catalytic system of nickel and palladium, demonstrating the versatility of these reactions in forming biaryl compounds. nih.gov Similarly, nickel-catalyzed cross-coupling reactions of aryl bromides with aryl methyl sulfides provide another route to biaryls. acs.org

Influence of the Aryl Bromide Substituent on Reaction Selectivity and Rate

The electronic nature of substituents on the aryl ring significantly influences the rate and selectivity of reactions at the bromine center. acs.orgnih.govscielo.org.mx Electron-withdrawing groups generally increase the reactivity of the aryl halide towards nucleophilic attack and oxidative addition by making the aromatic ring more electron-deficient. libretexts.orgscielo.org.mx Conversely, electron-donating groups tend to decrease reactivity.

The position of the substituent also plays a critical role. For example, in non-catalyzed amination reactions of aryl halides, electron-withdrawing groups in the ortho position generally lead to lower reaction barriers, while meta-substitution is more favorable for electron-donating groups. acs.org In some cases, the interplay of inductive and resonance effects of substituents can lead to more complex reactivity patterns. scielo.org.mx

The selectivity of cross-coupling reactions can also be influenced by the choice of catalyst and reaction conditions. In palladium-catalyzed cross-coupling reactions, the competition between aryl bromides and aryl triflates can depend on the nature of the nucleophile. rsc.org Furthermore, the addition of additives like potassium fluoride (B91410) can accelerate reaction rates and improve selectivity in certain cross-coupling reactions. nih.gov

Ester Group Transformations and Derivatizations

The ethyl ester group in this compound offers another handle for chemical modification, allowing for its conversion into other functional groups such as alcohols and carboxylic acids.

Reductive Transformations of the Ester Functionality

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves a nucleophilic acyl substitution where a hydride ion replaces the ethoxy group to form an aldehyde intermediate. Since aldehydes are more reactive than esters, they are immediately reduced further to the corresponding primary alcohol. libretexts.org The final step involves an acidic workup to protonate the resulting alkoxide.

Oxidative Cleavage and Conversion to Carboxylic Acid Derivatives

While less common than hydrolysis, oxidative cleavage provides an alternative route for converting esters to carboxylic acids. nih.gov This transformation can be catalyzed by enzymes like cytochrome P-450. nih.govnih.gov The proposed mechanism involves the abstraction of a hydrogen atom from the ethyl group, followed by an oxygen rebound to form a hemiacetal-like intermediate, which then collapses to yield the carboxylic acid and acetaldehyde. nih.gov This process is distinct from hydrolysis and represents a non-hydrolytic pathway to the corresponding acid. nih.gov Other methods for oxidative cleavage of olefins to carboxylic acids have also been developed, which could potentially be adapted for ester cleavage under specific conditions. organic-chemistry.org

Hydrolytic Mechanisms for Carboxylic Acid Formation

The most common method for converting an ester to a carboxylic acid is through hydrolysis, which can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. chemguide.co.ukchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of ethanol to form the carboxylic acid. libretexts.orgchemguide.co.uk

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). chemguide.co.uk The mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion and forming the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. libretexts.org An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid. chemguide.co.uk

A detailed study on the hydrolysis of ethyl 2-bromoisobutyrate in a two-phase medium provides insights into the kinetics and mechanism of similar reactions, highlighting the influence of bases and phase-transfer catalysts on the reaction rate. researchgate.net

Advanced Cross-Coupling and Functionalization Reactions

The presence of a bromo-substituted aromatic ring and benzylic C-H bonds in this compound makes it a suitable substrate for a variety of advanced cross-coupling and functionalization reactions. These reactions are pivotal in modern synthetic chemistry for the construction of complex molecular architectures.

Nickel-Catalyzed Coupling for the Formation of Extended Aryl-Alkyl Structures

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, offering a more earth-abundant and often uniquely reactive alternative to palladium catalysis. In the context of this compound, the carbon-bromine bond is a prime site for such transformations, enabling the extension of the aryl-alkyl structure.

Mechanistic studies of nickel-catalyzed cross-electrophile coupling of aryl halides with alkyl halides suggest a complex reaction pathway that deviates from traditional cross-coupling cycles. While a specific study on this compound is not available, the general mechanism is understood to proceed through a radical chain process. The catalytic cycle is proposed to initiate with the oxidative addition of the aryl halide to a Ni(0) species, forming an arylnickel(II) intermediate. This intermediate is not thought to undergo a classical transmetalation. Instead, it is intercepted by an alkyl radical, generated from the alkyl halide and a nickel(I) species, to form a diorganonickel(III) intermediate. Reductive elimination from this Ni(III) species yields the desired cross-coupled product and regenerates the active nickel(I) catalyst, which continues the radical chain. The selectivity for cross-coupling over homocoupling is a key challenge and is influenced by factors such as the ligand, solvent, and the nature of the electrophiles.

Carbenoid Insertions into Benzylic C-H Bonds

The benzylic C-H bonds of the butanoate chain in this compound are susceptible to insertion reactions by carbenoids, a highly reactive species often generated from diazo compounds in the presence of a transition metal catalyst, typically rhodium or copper. This reaction provides a direct method for the formation of new C-C bonds.

Catalytic Systems and Regioselectivity in C-H Insertions

The regioselectivity of carbenoid insertion into C-H bonds is a significant aspect of these reactions. In a molecule like this compound, there are multiple C-H bonds, but the benzylic position is generally the most reactive towards insertion due to the stabilization of the partial positive charge that develops at the carbon atom in the transition state.

Rhodium(II) carboxylates, such as rhodium(II) acetate (Rh₂(OAc)₄), are highly effective catalysts for these transformations. The catalyst reacts with a diazo compound, such as ethyl diazoacetate, to form a rhodium-carbenoid intermediate. This electrophilic species then reacts with the substrate. The choice of catalyst and the electronic nature of the carbenoid can influence the regioselectivity. For instance, more electrophilic carbenoids tend to be more reactive and sometimes less selective. In the case of this compound, the primary site of insertion would be the C-H bond at the 2-position of the butanoate chain, directly attached to the aromatic ring.

Hammett Correlation Analysis and Mechanistic Insights

Hammett correlation analysis is a powerful tool for probing the electronic effects of substituents on the reaction rate and mechanism. By comparing the rates of a reaction for a series of substrates with different para-substituents, a Hammett plot can be constructed by plotting the logarithm of the relative rate constant (log(kₓ/kₕ)) against the Hammett substituent constant (σ).

While a specific Hammett study for the carbenoid insertion into this compound has not been reported, studies on similar systems provide valuable insights. For the Rh(II)-mediated carbenoid insertion into the benzylic C-H bonds of para-substituted phenyl substrates, a negative rho (ρ) value is typically observed. For instance, a Hammett analysis of the intramolecular C-H insertion of a series of para-substituted phenyldiazoacetates catalyzed by Rh₂(OAc)₄ yielded a ρ value of -0.83. This negative value indicates that electron-donating groups on the aromatic ring accelerate the reaction, which is consistent with a transition state that has some carbocationic character at the benzylic position. The buildup of positive charge is stabilized by electron-donating substituents. The magnitude of the ρ value provides information about the extent of charge development in the transition state.

| Catalyst | ρ value |

| Rh₂(OAc)₄ | -0.83 |

Electronic Effects and Reactivity Modulation of the this compound Scaffold

The electronic properties of the para-bromo substituent on the phenyl ring play a crucial role in modulating the reactivity of the entire molecule, particularly in reactions involving the aromatic ring itself.

Impact of Para-Bromo Substitution on Electrophilic Aromatic Substitution Reactivity

However, halogens are also ortho, para-directing. This is because they can donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. For a para-substituted compound like this compound, any further electrophilic substitution would occur at the positions ortho to the bromo group (and meta to the alkyl group). The deactivating nature of the bromine means that harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) would likely be required for subsequent electrophilic aromatic substitution compared to an unsubstituted or activated aromatic ring.

Comparative Analysis of Reactivity with Structurally Similar Analogs

The reactivity of this compound is intrinsically linked to its molecular structure, particularly the nature and position of substituents on the phenyl ring and the ester group. Mechanistic investigations often involve comparing the subject molecule with structurally similar analogs to elucidate the electronic and steric effects that govern reaction outcomes. While direct, comprehensive kinetic studies comparing this compound with a full spectrum of its analogs are not extensively documented in publicly available research, valuable insights can be drawn from studies on closely related systems and foundational principles of physical organic chemistry.

A relevant example can be found in the study of palladium-catalyzed Suzuki cross-coupling reactions. Although not involving this compound itself, research on the arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate with various substituted phenylboronic acids provides a clear illustration of how electronic effects from substituents on an aromatic ring influence reactivity and product yields. nih.govresearchgate.net In this study, the parent molecule, which shares structural similarities with the subject of this article, was coupled with a series of boronic acids bearing different functional groups.

The yields of the resulting biaryl compounds, as detailed in the table below, demonstrate a clear trend related to the electronic nature of the substituent on the phenylboronic acid.

| Substituent on Phenylboronic Acid | Product Yield (%) | Electronic Nature of Substituent |

|---|---|---|

| 4-OCH₃ | 81 | Strongly Electron-Donating |

| 4-CH₃ | 78 | Electron-Donating |

| H | 75 | Neutral |

| 4-F | 70 | Weakly Electron-Withdrawing |

| 4-Cl | 68 | Electron-Withdrawing |

| 4-CN | 64 | Strongly Electron-Withdrawing |

The data indicates that electron-donating groups on the phenylboronic acid, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), lead to higher reaction yields. nih.govresearchgate.net Conversely, electron-withdrawing groups like fluoro (-F), chloro (-Cl), and cyano (-CN) result in progressively lower yields. This trend is consistent with the generally accepted mechanism of the Suzuki coupling reaction, where the transmetalation step is often rate-limiting and is facilitated by more nucleophilic (electron-rich) boronic acids.

Extrapolating from these findings and general principles of reaction kinetics, we can predict the relative reactivity of this compound in comparison to its analogs in similar cross-coupling reactions. For instance, an analog with a more electron-donating substituent in place of the bromine atom would be expected to be less reactive in reactions where the aryl halide acts as the electrophile. Conversely, an analog with a stronger electron-withdrawing group would likely be more reactive.

In the context of other reaction types, such as nucleophilic aromatic substitution or reactions involving the ester functionality (e.g., hydrolysis), the electronic influence of the para-substituent on the phenyl ring is also paramount. Studies on the alkaline hydrolysis of substituted phenyl benzoates have established that electron-withdrawing groups on the phenyl ring accelerate the rate of hydrolysis by stabilizing the developing negative charge in the transition state of the nucleophilic attack on the carbonyl carbon. rsc.orgresearchgate.net

Based on these principles, a comparative analysis would predict the following reactivity trends for analogs of this compound:

Analogs with stronger electron-withdrawing groups (e.g., -NO₂, -CN) at the para-position would likely exhibit faster rates of hydrolysis compared to the bromo-derivative.

Analogs with electron-donating groups (e.g., -CH₃, -OCH₃) at the para-position would be expected to undergo hydrolysis more slowly.

The unsubstituted analog, Ethyl 2-phenylbutanoate , would likely have an intermediate reactivity in hydrolysis reactions. simsonpharma.com

It is crucial to note that steric effects can also play a significant role, particularly with bulky substituents or in reactions where the approach to the reactive center is hindered. However, for para-substituted analogs, electronic effects are generally the dominant factor influencing reactivity in many common reaction types.

Advanced Spectroscopic Characterization and Analytical Techniques for Ethyl 2 4 Bromophenyl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of Ethyl 2-(4-bromophenyl)butanoate. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide a detailed map of the proton connectivity.

The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets. The protons ortho to the bromine atom are deshielded and resonate at a higher chemical shift compared to the protons meta to the bromine. A study reported the aromatic protons as two doublets at approximately 7.46 ppm and 7.20 ppm, each with a coupling constant of around 8.4 Hz, which is characteristic of ortho-coupling in a para-substituted aromatic ring.

The proton of the methine group (CH) attached to the aromatic ring and the ester group is observed as a triplet at approximately 3.56 ppm with a coupling constant of 7.6 Hz. This triplet arises from the coupling with the adjacent methylene (B1212753) (CH₂) protons of the butyl chain.

The methylene protons of the ethyl ester group (OCH₂CH₃) resonate as a quartet around 4.10 ppm, due to coupling with the neighboring methyl protons. The corresponding methyl protons (OCH₂CH₃) appear as a triplet at about 1.17 ppm.

The methylene protons of the butanoate chain (CH₂CH₃) show a multiplet at approximately 2.06-1.99 ppm, and the terminal methyl protons of the butanoate chain (CH₂CH₃) appear as a triplet around 0.93 ppm.

¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H) | 7.46 | Doublet | 8.4 |

| Aromatic (2H) | 7.20 | Doublet | 8.4 |

| OCH₂CH₃ | 4.10 | Quartet | 7.1 |

| CH | 3.56 | Triplet | 7.6 |

| CH₂CH₃ | 2.06-1.99 | Multiplet | |

| OCH₂CH₃ | 1.17 | Triplet | 7.1 |

| CH₂CH₃ | 0.93 | Triplet | 7.4 |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonance Elucidation of Carbonyl and Aromatic Carbons

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. The carbonyl carbon of the ester group is typically the most deshielded carbon, appearing at a chemical shift of approximately 173.3 ppm.

The aromatic carbons exhibit distinct resonances. The carbon atom bonded to the bromine (C-Br) is observed around 121.3 ppm. The quaternary aromatic carbon attached to the butanoate chain resonates at about 139.7 ppm. The two sets of aromatic CH carbons appear at approximately 131.7 ppm and 129.8 ppm.

The carbon of the methine group (CH) is found at around 52.8 ppm. The methylene carbon of the ethyl ester (OCH₂) resonates at about 60.8 ppm, while the methyl carbon (OCH₂CH₃) appears at 14.2 ppm. The carbons of the butanoate side chain, the methylene (CH₂) and methyl (CH₃), are observed at approximately 27.2 ppm and 12.1 ppm, respectively.

¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| C=O | 173.3 |

| C (aromatic, quaternary) | 139.7 |

| CH (aromatic) | 131.7 |

| CH (aromatic) | 129.8 |

| C-Br (aromatic) | 121.3 |

| OCH₂ | 60.8 |

| CH | 52.8 |

| CH₂ | 27.2 |

| OCH₂CH₃ | 14.2 |

| CH₂CH₃ | 12.1 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

A prominent and characteristic absorption band is observed for the carbonyl (C=O) stretching of the ester group, typically appearing in the range of 1735-1730 cm⁻¹. This strong absorption is a clear indicator of the ester functionality.

The C-O stretching vibrations of the ester group are also identifiable, usually appearing as two bands in the region of 1250-1000 cm⁻¹.

The aromatic ring gives rise to several characteristic absorption bands. The C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring appear in the region of 1600-1450 cm⁻¹. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For a para-substituted ring, a strong band is expected around 850-810 cm⁻¹.

The C-H stretching vibrations of the aliphatic parts of the molecule (the ethyl and butyl groups) are observed in the range of 3000-2850 cm⁻¹. The C-Br stretching vibration is typically found at lower wavenumbers, in the region of 600-500 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1735-1730 |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Ester) | Stretching | 1250-1000 |

| C-H (p-disubstituted) | Out-of-plane bending | 850-810 |

| C-Br | Stretching | 600-500 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and investigating the fragmentation pattern of this compound, which aids in its structural confirmation.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity. The nominal molecular weight of the compound is 271 g/mol for the ⁷⁹Br isotope and 273 g/mol for the ⁸¹Br isotope.

The fragmentation pattern provides further structural information. A common fragmentation pathway for esters is the loss of the alkoxy group. For this compound, this would correspond to the loss of the ethoxy radical (•OCH₂CH₃), resulting in an acylium ion. Another significant fragmentation would be the loss of the ethyl group (•CH₂CH₃).

A key fragmentation is often the McLafferty rearrangement, if a gamma-hydrogen is available. In this case, it would involve the transfer of a hydrogen atom from the butanoate chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

The presence of the bromophenyl group will also lead to characteristic fragments. For instance, the bromophenylmethyl cation or related fragments would be expected. The isotopic pattern of bromine would be evident in all bromine-containing fragments. One analysis identified the molecular ion at m/z 270/272 and a significant fragment at m/z 185/187, corresponding to the loss of the butanoyl group.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Notes |

| 270/272 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine |

| 225/227 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 185/187 | [C₇H₆Br]⁺ | Loss of the ethyl butanoate side chain |

Chromatographic Methods for Purity and Stereochemical Characterization

Chromatographic methods are indispensable for assessing the purity of this compound and can also be used for the separation and characterization of stereoisomers if the compound is chiral.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective hyphenated technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data for each component, allowing for their identification.

GC-MS is routinely used to determine the purity of a sample of this compound. The gas chromatogram will show a peak for the compound at a specific retention time, and the area of this peak relative to the total area of all peaks gives a measure of its purity. Any impurities present in the sample will appear as separate peaks at different retention times.

The mass spectrum obtained for the peak corresponding to this compound can be compared with a library of mass spectra (such as NIST or Wiley) for positive identification. The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound. For instance, in a synthesis of this compound, GC-MS was used to confirm the identity of the product by its mass spectrum, showing the characteristic molecular ion peaks at m/z 270/272.

High-Performance Liquid Chromatography (HPLC), Including Chiral HPLC, for Enantiomeric Excess Determination

The most successful approaches for the chiral resolution of this class of compounds invariably involve the use of polysaccharide-based chiral stationary phases (CSPs). yakhak.orgspringernature.com Columns such as those with cellulose (B213188) or amylose (B160209) derivatives, for instance, Chiralpak® AD or Chiralcel® OD, have demonstrated broad applicability. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times.

The choice of mobile phase is critical and can be either normal-phase or reversed-phase. nih.gov For normal-phase separations, a mixture of an alkane (like n-hexane or n-heptane) with a polar modifier, typically an alcohol such as isopropanol (B130326) or ethanol (B145695), is commonly employed. nih.gov The concentration of the alcohol modifier is a key parameter to optimize, as it directly influences retention times and resolution. For reversed-phase separations, mixtures of water or buffer with acetonitrile (B52724) or methanol (B129727) are typical. mdpi.com The addition of small amounts of additives, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), can significantly improve peak shape and resolution by suppressing the ionization of residual acidic or basic groups. mdpi.com

The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com For accurate quantification, baseline separation of the enantiomeric peaks is highly desirable. nih.gov In the absence of pure enantiomeric standards, the development of a validated chiral HPLC method is essential for the reliable determination of enantiomeric purity in synthesized samples of this compound. yakhak.org

Table 1: Representative Chiral HPLC Conditions for Separation of 2-Arylpropionic Acid Analogs

| Parameter | Condition | Source |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | yakhak.org |

| Mobile Phase (Normal) | n-Hexane/Isopropanol (e.g., 90:10 v/v) | beilstein-journals.org |

| Mobile Phase (Reversed) | Acetonitrile/Water/TFA (e.g., 50:50:0.1 v/v/v) | mdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min | beilstein-journals.org |

| Detection | UV (e.g., 254 nm) | beilstein-journals.org |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-layer chromatography (TLC) is a rapid, simple, and cost-effective technique widely used in synthetic organic chemistry to monitor the progress of reactions. In the synthesis of this compound, which could involve steps like esterification of 2-(4-bromophenyl)butanoic acid or a cross-coupling reaction to form the C-C bond, TLC is an invaluable tool.

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. By comparing the spot of the reaction mixture with spots of the starting materials, it is possible to qualitatively assess the consumption of reactants and the formation of the product.

For instance, in a Suzuki-Miyaura coupling reaction to form a precursor to the target molecule, TLC can be used to monitor the disappearance of the starting aryl halide and the appearance of the coupled product. researchgate.net Similarly, in an esterification reaction, the formation of the less polar ester product can be observed as a new spot with a higher Rf value (retention factor) compared to the more polar carboxylic acid starting material.

The choice of eluent is crucial for achieving good separation. A common eluent system for compounds like this compound would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). The polarity of the eluent mixture is adjusted to obtain optimal separation of the spots. Visualization of the spots on the TLC plate is typically achieved under UV light, especially for aromatic compounds, or by staining with a suitable reagent such as potassium permanganate (B83412).

Table 2: Typical TLC Parameters for Monitoring Organic Reactions

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane/Ethyl Acetate (variable ratios, e.g., 9:1 to 7:3) |

| Visualization | UV light (254 nm), Potassium permanganate stain |

X-ray Crystallography for Solid-State Structural Elucidation of Related Compounds

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. ethernet.edu.et While the crystal structure of this compound itself has not been reported in the searched literature, the analysis of the crystal structures of closely related compounds can provide significant insights into its likely molecular conformation and packing in the solid state.

The crystal structures of several compounds containing the 4-bromophenyl group have been determined. nih.govresearchgate.net These structures reveal the typical C-Br bond lengths and the planarity of the phenyl ring. The presence of the bromine atom can influence the crystal packing through halogen bonding and other intermolecular interactions.

Furthermore, the crystal structures of various ethyl esters of carboxylic acids have been elucidated. nih.govresearchgate.net These structures provide information on the preferred conformations of the ethyl ester group, including the bond angles and torsion angles around the ester linkage. For instance, the ester group often adopts a planar or near-planar conformation.

Computational Chemistry and Theoretical Studies of Ethyl 2 4 Bromophenyl Butanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying the electronic structure of organic molecules. espublisher.commdpi.com Methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) are widely used for the geometry optimization and property prediction of such compounds. mdpi.com

DFT calculations are instrumental in elucidating the electronic structure of Ethyl 2-(4-bromophenyl)butanoate. A key area of focus is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps estimate the molecule's chemical reactivity, kinetic stability, and optical properties. espublisher.com

In a typical DFT study, the ground state molecular geometry is optimized to find the most stable arrangement of atoms. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be distributed across the ester functional group and the aromatic system. The HOMO-LUMO gap for derivatives can vary, but for similar organic molecules, it often falls in the range of 3.3 to 4.1 eV. espublisher.com A smaller gap generally implies higher reactivity. These calculations also provide a detailed picture of electron density distribution, revealing the electron-rich and electron-deficient regions of the molecule, which dictates its bonding characteristics and sites of potential chemical attack.

| Computational Parameter | Significance and Application |

| Geometry Optimization | Predicts the most stable 3D structure and bond lengths/angles. |

| Frequency Analysis | Confirms the optimized structure is a true energy minimum. mdpi.com |

| HOMO Energy | Indicates the ability to donate an electron; relates to ionization potential. |

| LUMO Energy | Indicates the ability to accept an electron; relates to electron affinity. mdpi.com |

| HOMO-LUMO Gap | Correlates with chemical reactivity, stability, and electronic transitions. espublisher.com |

| MEP Map | Visualizes electrophilic and nucleophilic sites on the molecule. mdpi.com |

The presence of the bromine atom on the phenyl ring is a defining feature of the molecule's electronic landscape. Due to bromine's high electronegativity relative to carbon, the C-Br bond is significantly polarized. This polarization creates a dipole moment, rendering the attached aromatic carbon atom electrophilic and susceptible to nucleophilic attack.

The electrophilicity of the aromatic ring can be quantified using reactivity descriptors derived from DFT. The global electrophilicity index (ω) is a key descriptor that measures the stabilization in energy when a molecule acquires an additional electronic charge from its surroundings. mdpi.com For a series of related compounds, a higher electrophilicity index indicates a greater capacity to act as an electron acceptor. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electronic distribution. In such a map for this compound, negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the ester group and the bromine atom, indicating nucleophilic regions. Positive potential (colored blue) would be concentrated around the hydrogen atoms and the carbon attached to the bromine, highlighting the electrophilic centers of the molecule. mdpi.com

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, providing justification for observed product selectivity. mdpi.com Methods based on DFT, such as the Molecular Electron Density Theory (MEDT), can be used to analyze the potential energy surface of a reaction involving this compound or similar reactants.

By calculating the energies of reactants, transition states, and products, a complete reaction profile can be constructed. mdpi.com This profile reveals the activation energy barriers for different possible pathways. The pathway with the lowest activation barrier is the most kinetically favorable and will correspond to the major product formed. For example, in reactions involving substituted furans and nitroalkenes, computational studies have been able to rule out previously postulated mechanisms and identify the correct pathway involving zwitterionic intermediates. mdpi.com These calculations show that product formation is often governed by the specific nature of local nucleophile/electrophile interactions between the reacting molecules, providing a detailed justification for regioselectivity and stereoselectivity. mdpi.com

This compound is a chiral molecule, containing a stereocenter at the second carbon of the butanoate chain. DFT calculations can be used to predict the molecule's preferred three-dimensional shape, or conformation. By rotating the single bonds within the molecule and calculating the corresponding energy, a potential energy surface can be mapped. The points on this surface with the lowest energy correspond to the most stable conformers.

This analysis is crucial for understanding how the molecule will exist and interact in a three-dimensional environment. The calculations can determine the relative stabilities of different rotational isomers (rotamers) arising from rotations around the C-C and C-O single bonds. To ensure that a calculated structure represents a stable conformation, a frequency analysis is performed. The absence of any imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. mdpi.com

Molecular Modeling and Docking Simulations (for derivative interactions)

While this compound itself may not be the primary focus of biological studies, its structural motif is found in many biologically active compounds. Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a macromolecular target, typically a protein or enzyme. nih.gov

In this process, derivatives containing the 4-bromophenyl group are computationally "docked" into the binding pocket of a target protein whose 3D structure is known. For instance, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have used molecular docking to explore their potential as antimicrobial or anticancer agents. nih.gov The simulations place the ligand in various orientations within the binding site and use a scoring function to estimate the binding affinity. A high docking score suggests a favorable binding interaction, which may correlate with biological activity. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, thereby guiding the design of more potent and selective therapeutic agents. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions (for related crystalline structures)

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.govmdpi.com While a crystal structure for this compound is not publicly documented, the methodology can be understood from studies on related crystalline compounds containing bromophenyl moieties. nih.gov

The Hirshfeld surface of a molecule is generated by partitioning the crystal space so that the electron density of the sum of spherical atoms for the molecule dominates that of the surrounding molecules. This surface can be mapped with various properties, such as d_norm, which indicates the nature of intermolecular contacts. nih.gov On a d_norm map, red spots highlight close contacts that are shorter than the van der Waals radii sum, often corresponding to hydrogen bonds. Blue regions represent longer contacts, and white regions indicate contacts around the van der Waals separation. nih.gov

Quantum Chemical Characterization of Reactivity Descriptors

In the field of computational chemistry, understanding the intrinsic properties of a molecule is fundamental to predicting its behavior in chemical reactions. For this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to view its electronic structure and reactivity. numberanalytics.comacs.org These theoretical studies allow for the calculation of various reactivity descriptors that offer insights into the molecule's stability, and its electrophilic and nucleophilic nature. mdpi.comnih.gov

The characterization of a molecule's reactivity through quantum chemical methods involves the calculation of a set of global and local descriptors. researchgate.netrasayanjournal.co.in These descriptors are derived from the electronic structure of the molecule and provide a quantitative measure of its propensity to participate in chemical reactions. hakon-art.com The primary goal is to understand how the molecule will interact with other chemical species, identifying the most probable sites for electrophilic or nucleophilic attack. chemtools.org

Frontier Molecular Orbitals and the HOMO-LUMO Gap

Central to the understanding of chemical reactivity are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. researchgate.net

Global Reactivity Descriptors

To provide a more detailed picture of reactivity, a range of global reactivity descriptors can be calculated. These descriptors, derived from the energies of the HOMO and LUMO, offer a more nuanced view of the molecule's chemical properties. nih.gov

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO. A lower ionization potential suggests that the molecule is a better electron donor.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO. A higher electron affinity indicates a greater propensity to accept electrons.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It is a measure of a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is defined as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ). nih.govrowansci.comrsc.orgresearchgate.net This index is particularly useful for quantifying the electrophilic character of a molecule. acs.org

While specific research detailing the quantum chemical characterization of this compound is not widely available, a hypothetical set of calculated reactivity descriptors is presented in the table below to illustrate the typical output of such a computational study. The values are presented for illustrative purposes and are based on typical ranges observed for similar organic molecules.

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.30 | Chemical reactivity and stability |

| Ionization Potential | I | 6.50 | Energy to remove an electron |

| Electron Affinity | A | 1.20 | Energy released upon electron gain |

| Electronegativity | χ | 3.85 | Ability to attract electrons |

| Chemical Hardness | η | 2.65 | Resistance to change in electron distribution |

| Chemical Softness | S | 0.38 | Polarizability |

| Electrophilicity Index | ω | 2.80 | Electrophilic character |

These theoretical descriptors provide a comprehensive framework for understanding the chemical nature of this compound. For instance, the electrophilicity index would quantify its propensity to react with nucleophiles, a key aspect of its chemical behavior. Furthermore, local reactivity descriptors, such as Fukui functions, could be calculated to identify the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack, thus predicting its regioselectivity in chemical reactions. frontiersin.orgarxiv.org

Stereochemistry and Enantioselective Synthesis of Ethyl 2 4 Bromophenyl Butanoate and Its Derivatives

Strategies for Chiral Induction in the Synthesis of Butanoate Derivatives

Chiral induction in the synthesis of butanoate derivatives involves the use of various strategies to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. These strategies are fundamental to producing enantiomerically enriched products.

One common approach is substrate-controlled synthesis , where a chiral center already present in the substrate molecule directs the formation of a new stereocenter. The inherent chirality of the starting material influences the transition state of the reaction, favoring the formation of one diastereomer. acs.org

Another powerful strategy is auxiliary-controlled synthesis . In this method, a chiral auxiliary, a temporary chiral group, is attached to an achiral substrate. This chiral auxiliary then directs the stereoselective transformation of the substrate. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Tartaric acid, for instance, has been effectively used as a chiral auxiliary for the asymmetric synthesis of 2-alkyl-2-arylacetic acids. scilit.com

Reagent-controlled synthesis utilizes a chiral reagent to effect a stereoselective transformation on a prochiral substrate. The chiral reagent interacts with the substrate in a way that favors one enantiomeric product.

Finally, catalyst-controlled synthesis is a highly efficient and widely used method where a small amount of a chiral catalyst creates a chiral environment for the reaction, leading to the formation of a large quantity of the desired enantiomeric product. This approach is central to many modern asymmetric syntheses. mdpi.com

These strategies can be employed in various reaction types to synthesize chiral butanoate derivatives, including:

Asymmetric Alkylation: The enantioselective alkylation of enolates derived from chiral imides is a practical method for synthesizing α-substituted carboxylic acid derivatives. scilit.com

Asymmetric Hydrogenation: The use of chiral catalysts, such as BINAP-ruthenium(II) complexes, allows for the asymmetric hydrogenation of unsaturated carboxylic acids to produce chiral products. scilit.com

Asymmetric Aldol (B89426) Reactions: Catalytic asymmetric aldol reactions are powerful methods for creating new carbon-carbon bonds and up to two adjacent stereocenters, providing access to functionalized β-hydroxy carbonyl compounds. acs.orgnih.gov

Asymmetric Mannich Reactions: These reactions provide a route to enantiomerically enriched γ-butenolide derivatives containing an amine group. acs.orgnih.gov

The selection of a particular strategy depends on factors such as the nature of the substrate, the desired stereochemical outcome, and the efficiency of the chiral induction.

Role of Chiral Catalysts and Ligands in Asymmetric Transformations

Chiral catalysts and ligands are pivotal in asymmetric synthesis, creating a chiral environment that directs the formation of a specific enantiomer. The catalyst or ligand interacts with the reactants to form diastereomeric transition states, one of which is energetically more favorable, leading to the predominant formation of one enantiomeric product.

Chiral phosphine (B1218219) ligands are a cornerstone of asymmetric catalysis, particularly in transition metal-catalyzed reactions. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a well-known and highly effective chiral phosphine ligand. Its C2-symmetric, atropisomeric structure provides a well-defined chiral environment around the metal center.

In rhodium-catalyzed processes, BINAP has been successfully employed in asymmetric hydrogenations. Theoretical studies on the BINAP-Rh(I)-catalyzed asymmetric hydrogenation of enamides suggest a mechanism involving the oxidative addition of hydrogen to form a Rh(III) dihydride intermediate, followed by enamide insertion. nih.gov The "lock-and-key" fit between the chiral catalyst complex and the substrate leads to an energetically favorable pathway for the major enantiomer. nih.gov

The effectiveness of these catalysts is demonstrated in the asymmetric hydrogenation of unsaturated carboxylic acids using BINAP-ruthenium(II) complexes, which yields chiral products with high enantioselectivity. scilit.com Another example is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated imino esters, where chiral bicyclic bridgehead phosphoramidite (B1245037) ligands (briphos) have proven to be highly efficient and selective. nih.gov This highlights the importance of the ligand structure in achieving high yields and enantioselectivity.

Brønsted base catalysis offers an alternative approach to asymmetric synthesis, avoiding the use of transition metals. In this strategy, a chiral Brønsted base is used to deprotonate a pro-nucleophile, generating a chiral enolate that then reacts enantioselectively.

A notable example is the enantioselective intramolecular cyclization of alkynyl esters. This reaction is catalyzed by a chiral Brønsted base generated in situ from a chiral Schiff base and a strong base like potassium tert-butoxide (t-BuOK). rsc.orgrsc.orgnih.gov This method facilitates the enantioselective intramolecular addition of simple ester enolates to alkynes, which is a challenging transformation. rsc.orgrsc.orgnih.gov The reaction provides access to enantiomerically enriched dihydrobenzofuran derivatives possessing a quaternary stereocenter. rsc.org The use of a readily available and structurally modifiable chiral Schiff base as a platform for the Brønsted base catalyst is a key feature of this methodology. rsc.orgnih.gov

Catalytic asymmetric epoxidation is a powerful method for introducing chirality into molecules. Chiral ketones have been developed as effective organocatalysts for the asymmetric epoxidation of unfunctionalized olefins. hku.hkresearchgate.netresearchgate.net The active oxidizing species is a chiral dioxirane, which is generated in situ from the reaction of the chiral ketone with an oxidant like potassium peroxomonosulfate (Oxone). researchgate.net

The design of the chiral ketone catalyst is crucial for achieving high enantioselectivity. A series of C2-symmetric chiral ketones have been synthesized and screened, with some showing high efficiency in the epoxidation of trans-stilbenes, achieving enantioselectivities in the range of 84-95%. hku.hkresearchgate.net The reaction is believed to proceed through a spiro transition state. hku.hkresearchgate.net The pH of the reaction can also influence the enantioselectivity, with higher pH values often leading to better results by favoring the ketone-mediated epoxidation over racemic background reactions. researchgate.net This method has been widely applied in the synthesis of complex natural products and biologically active molecules. researchgate.net

Factors Influencing Enantioselectivity and Diastereoselectivity

The degree of enantioselectivity and diastereoselectivity in asymmetric reactions is influenced by a multitude of factors, often in a complex and interconnected manner. Understanding and controlling these factors is essential for optimizing a stereoselective synthesis.

A primary factor is the structure of the chiral catalyst or auxiliary . Subtle changes in the catalyst's structure, such as the steric bulk or electronic properties of the ligands, can have a profound impact on the stereochemical outcome. For instance, in the aza-Henry reaction of α-nitro esters, a C2-symmetric chiral bis(amidine) catalyst favors the formation of the anti-diastereomer, whereas a C1-symmetric catalyst leads to the syn-diastereomer. nih.gov This demonstrates how catalyst symmetry can be used to control diastereoselectivity.

The nature of the substrate also plays a critical role. The steric and electronic properties of the substituents on the substrate can influence how it interacts with the chiral catalyst. In some cases, a synergistic interaction between a sterically demanding ester group on the nucleophile and the chiral catalyst is key to achieving high diastereoselectivity. nih.gov

Reaction conditions such as temperature, solvent, and the concentration of reactants and catalysts can significantly affect stereoselectivity. Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. The choice of solvent can influence the solubility of the catalyst and substrates, as well as the stability of the transition states. For example, in the enantioseparation of dexketoprofen, the amount of water in the mobile phase had a significant impact on enantioselectivity. nih.gov

In some cases, the presence of additives can also influence the outcome. For instance, the use of a co-catalyst or an activating agent can enhance both the rate and the stereoselectivity of a reaction.

Finally, the mechanism of the reaction itself dictates how these factors translate into stereochemical control. A thorough understanding of the reaction mechanism and the key stereodetermining step is crucial for rationally designing and optimizing a stereoselective synthesis.

Methods for Stereochemical Assignment and Enantiomeric Purity Determination

Once a chiral compound has been synthesized, it is essential to determine its stereochemical configuration (i.e., whether it is the R or S enantiomer) and its enantiomeric purity (often expressed as enantiomeric excess, % ee).

Stereochemical Assignment

The absolute configuration of a chiral molecule can be determined using several methods:

X-ray Crystallography: The Bijvoet method, a single-crystal X-ray diffraction technique, is considered the gold standard for unambiguously determining the absolute configuration of a crystalline compound. tcichemicals.com

Chiroptical Methods: Techniques like circular dichroism (CD) spectroscopy can be used to determine the absolute configuration by comparing the experimental spectrum to that of a known standard or by applying empirical rules such as the exciton (B1674681) chirality method. tcichemicals.com

Chemical Correlation: The absolute configuration of a new compound can be established by chemically converting it to a compound of known absolute configuration, without affecting the stereocenter .

NMR Spectroscopy: In some cases, the use of chiral derivatizing agents or chiral solvating agents can lead to the formation of diastereomers that exhibit distinct signals in the NMR spectrum, allowing for stereochemical assignment.

Comparison with Authentic Samples: A common method involves comparing the properties of the synthesized compound, such as its retention time in chiral chromatography or its optical rotation, with those of an authentic, enantiomerically pure sample.

Enantiomeric Purity Determination

The enantiomeric purity of a sample is a measure of the excess of one enantiomer over the other. The most common methods for determining enantiomeric excess (% ee) are chromatographic techniques:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for determining enantiomeric purity. thieme-connect.de The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to their separation. nih.govresearchgate.net The relative areas of the two enantiomeric peaks in the chromatogram are used to calculate the % ee. Polysaccharide-based CSPs are commonly employed for this purpose. nih.gov

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral stationary phase to separate enantiomers in the gas phase. It is particularly suitable for volatile compounds.

NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: The addition of a chiral lanthanide shift reagent or reaction with a chiral derivatizing agent can convert a pair of enantiomers into a pair of diastereomers, which will have different chemical shifts in the NMR spectrum. researchgate.net The integration of the corresponding signals can be used to determine the enantiomeric ratio.

It is crucial that the analytical method used for determining enantiomeric purity is validated to ensure its accuracy and linearity. thieme-connect.de No kinetic resolution or racemization should occur during the analytical process. thieme-connect.de

Applications in Advanced Organic Synthesis and Materials Chemistry Involving Ethyl 2 4 Bromophenyl Butanoate

Utility as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo and ethyl ester functionalities makes ethyl 2-(4-bromophenyl)butanoate a valuable precursor for synthesizing intricate organic molecules. These functional groups offer multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation, which are fundamental processes in modern organic chemistry.

Arylalkanoic acids and their ester derivatives are crucial building blocks in the development of numerous pharmaceutical and agrochemical agents. This compound serves as a key starting material for the synthesis of various biologically active compounds. The presence of the bromine atom is particularly advantageous, as it can be readily converted into other functional groups or used as a handle for cross-coupling reactions, such as the Suzuki or Heck reactions, to build molecular complexity.

While specific, publicly disclosed direct pathways from this compound to commercial drugs are proprietary, the core structure is representative of precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The corresponding carboxylic acid, 2-(4-bromophenyl)butanoic acid, and its derivatives have been explored for their potential biological activities, highlighting the importance of the parent ester in medicinal chemistry research.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. This compound can be hydrolyzed to its corresponding carboxylic acid, 2-(4-bromophenyl)butanoic acid. This racemic mixture can then be resolved into its individual enantiomers.

One established method for obtaining the enantiomerically pure (S)-2-(4-bromophenyl)butanoic acid involves enzymatic resolution. This biotransformation often utilizes lipases, which can selectively acylate one enantiomer, allowing for the separation of the two. For instance, studies have demonstrated the successful resolution of racemic 2-(4-bromophenyl)butanoic acid, which can be derived from the ethyl ester, to yield the (S)-enantiomer with high enantiomeric excess. This enantiomerically pure acid is a valuable chiral building block for the asymmetric synthesis of more complex molecules.

| Reactant | Product | Key Transformation | Significance |